![molecular formula C22H27NO4 B102313 Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate CAS No. 5136-12-9](/img/structure/B102313.png)
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has been synthesized for its potential use in scientific research applications due to its unique chemical properties. In
Mechanism of Action
The exact mechanism of action of Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not well understood. However, it has been suggested that it may exert its biological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using a multistep process. Additionally, it exhibits a variety of biological activities, making it a potential candidate for the development of new drugs and therapies. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to predict its effects in different biological systems.
Future Directions
There are several future directions that could be explored in the research of Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One potential direction is the development of new drugs and therapies based on its biological activities. Additionally, further research could be conducted to better understand its mechanism of action and to identify its molecular targets. Finally, its potential use as an antimicrobial agent could be further explored, particularly in the context of emerging antibiotic-resistant bacteria.
Synthesis Methods
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can be synthesized using a multistep process. The first step involves the condensation reaction between ethyl 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and 3,3-dimethylbut-1-ene-1,4-dione in the presence of a strong base. This reaction results in the formation of the intermediate compound, ethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. The intermediate compound is then treated with methyl iodide and a base to yield the final product, Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been synthesized for its potential use in scientific research applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
CAS RN |
5136-12-9 |
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Product Name |
Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-15-9-7-14(8-10-15)19-18(21(25)26-5)13(2)23-16-11-22(3,4)12-17(24)20(16)19/h7-10,19,23H,6,11-12H2,1-5H3 |
InChI Key |
YOBNLLNNINWVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
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